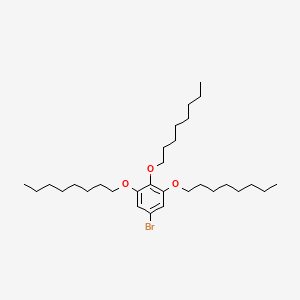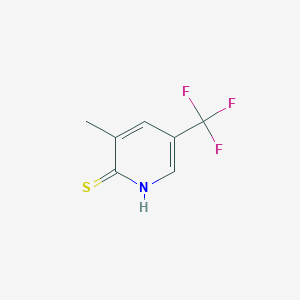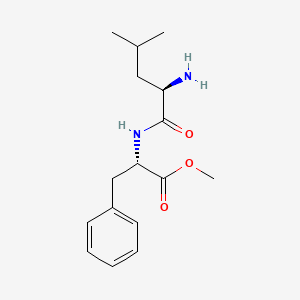
Canagliflozin Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canagliflozin Impurity 10 is a byproduct formed during the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor used to manage hyperglycemia in type 2 diabetes mellitus . Impurities like this compound are crucial to identify and analyze as they can affect the efficacy and safety of the pharmaceutical product.
Méthodes De Préparation
The preparation of Canagliflozin Impurity 10 involves several synthetic routes and reaction conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is then heated to room temperature and reacted for two hours. The mixture is then treated with a saturated ammonium chloride solution, extracted, dried, concentrated, and purified to obtain this compound .
Analyse Des Réactions Chimiques
Canagliflozin Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with n-butyllithium and carbon dioxide results in the formation of this compound .
Applications De Recherche Scientifique
Canagliflozin Impurity 10 has several scientific research applications. It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products. Techniques such as UltraPerformance Convergence Chromatography (UPC2) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and analyze Canagliflozin and its impurities . Additionally, this compound is studied to understand its impact on the stability, efficacy, and safety of the final pharmaceutical product .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Canagliflozin Impurity 10 can be compared with other impurities formed during the synthesis of Canagliflozin, such as Canagliflozin hemihydrate and Canagliflozin monohydrate . These impurities differ in their chemical structure and properties, which can affect the overall quality of the pharmaceutical product. The unique aspect of this compound lies in its specific formation pathway and the conditions required for its synthesis .
Propriétés
Formule moléculaire |
C24H25FO6S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H25FO6S/c1-13-2-5-16(24(30)23(29)22(28)21(27)19(12-26)31-24)10-15(13)11-18-8-9-20(32-18)14-3-6-17(25)7-4-14/h2-10,19,21-23,26-30H,11-12H2,1H3 |
Clé InChI |
MKOMVMKJXCXABB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)

![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)

![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)




![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)
